molecular formula C20H20N2OS2 B4894167 2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione CAS No. 6174-46-5

2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

Cat. No.: B4894167
CAS No.: 6174-46-5
M. Wt: 368.5 g/mol
InChI Key: KOSTZYXZJCPTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a complex organic compound with a unique structure that combines a thiazoloquinoline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-hydroxy-5-methylbenzaldehyde with appropriate thioamide derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the thiazole ring, leading to different thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas such as antimicrobial and anticancer therapies.

    Industry: It may be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5-methylphenyl derivatives: These compounds share a similar aromatic core and exhibit comparable reactivity.

    Thiazoloquinoline derivatives: Compounds with similar thiazole and quinoline structures may have analogous chemical and biological properties.

Uniqueness

2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c1-11-5-7-14-13(9-11)17-18(20(3,4)21-14)25-22(19(17)24)15-10-12(2)6-8-16(15)23/h5-10,21,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSTZYXZJCPTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=C(C=CC(=C4)C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387422
Record name 2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6174-46-5
Record name 2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.